5-(4-benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
Description
5-(4-Benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central 1,3-oxazole core substituted at positions 2, 4, and 3. The oxazole ring is functionalized with:
- Position 2: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects due to the chlorine substituent.
- Position 5: A 4-benzoylpiperazinyl moiety, which introduces a flexible, nitrogen-rich side chain with a benzoyl group capable of π-π interactions.
Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous oxazole derivatives .
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-9-5-4-8-16(17)19-24-18(14-23)21(28-19)26-12-10-25(11-13-26)20(27)15-6-2-1-3-7-15/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLODYOCPHXTGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Including halogens, nucleophiles, and electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.
Scientific Research Applications
5-(4-benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and analogous 1,3-oxazole-4-carbonitriles.
Table 1: Comparative Analysis of 1,3-Oxazole-4-carbonitrile Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: Melting Points: The methylamino-substituted derivative (69–71°C, ) has a lower melting point compared to nitro-substituted analogs (e.g., 196–197°C for compound 5 in ), likely due to reduced crystallinity from flexible side chains. Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound may enhance stability compared to 3-chlorophenyl () or 4-fluorophenyl () analogs due to ortho-substitution effects on resonance.
Synthetic Methodologies: Piperazinyl-substituted oxazoles (e.g., ) are typically synthesized via nucleophilic substitution under basic conditions (e.g., K2CO3 in DMF), while amino-substituted derivatives (e.g., ) employ amine nucleophiles in polar solvents like methanol.
Structural Diversity and Applications :
- Benzoylpiperazinyl vs. Benzhydrylpiperazinyl () : The benzoyl group in the target compound offers a hydrogen-bond acceptor, whereas the benzhydryl group provides bulkier hydrophobicity.
- Sulfonylphenyl Substituents () : The sulfonyl group enhances solubility in polar media, contrasting with the lipophilic benzoyl group in the target compound.
Reactivity Trends :
- The nitrile group at position 4 is conserved across all analogs, suggesting its critical role in electronic or binding properties.
- Steric hindrance from 2-chlorophenyl in the target compound may reduce reactivity compared to less hindered analogs (e.g., 4-fluorophenyl in ).
Biological Activity
5-(4-benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound belonging to the oxazole derivative class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Piperazine Moiety : Achieved through nucleophilic substitution reactions.
- Addition of the Benzoyl Group : Carried out via acylation reactions using benzoyl chloride.
- Incorporation of the Chlorophenyl Group : This step may involve coupling reactions to attach the chlorophenyl moiety.
The overall reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.
Biological Activity
Research indicates that this compound exhibits various biological activities, which are summarized below:
Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds can possess antimicrobial properties. In a screening of related compounds, certain derivatives demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for active compounds were documented, highlighting their potential as antimicrobial agents .
Anticancer Properties
Preliminary studies suggest that oxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the chemical structure can enhance or diminish biological activity. For instance, some compounds showed significantly lower toxicity to normal cells compared to cancer cells, suggesting a therapeutic window for anticancer applications .
Case Studies
Several studies have investigated the biological activity of similar oxazole derivatives:
- Case Study 1 : A study on benzoxazole derivatives indicated that specific substitutions led to enhanced antibacterial and antifungal activities against pathogens like Candida albicans and Staphylococcus aureus. The most active compound in this series was noted for its ability to target cancer cells selectively while sparing normal cells .
- Case Study 2 : Research on related piperazine-containing compounds found that structural variations significantly impacted their anticancer efficacy. Compounds with electron-donating groups exhibited better activity against breast cancer cell lines compared to those with electron-withdrawing groups .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Selectivity for Cancer Cells |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Similar Compound A | Low | Moderate | No |
| Similar Compound B | High | Low | Yes |
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within target cells. Such interactions may lead to modulation of key biological pathways associated with cell proliferation and apoptosis .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-(4-benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile?
Answer:
The synthesis of oxazole-4-carbonitrile derivatives typically involves cyclization reactions and nucleophilic substitutions. A methodological approach includes:
- Step 1: Reacting 2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile with 4-benzoylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 24–48 hours .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Step 3: Characterization using NMR (¹H/¹³C), IR (to confirm nitrile C≡N stretch ~2200 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation).
Table 1: Example Reaction Conditions for Analogous Oxazole Derivatives
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Benzoylpiperazine | DMF | 80 | 48 | 65–70 | |
| K₂CO₃ (base) | THF | 60 | 24 | 60 |
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- ¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/benzoyl groups) and piperazine methylene protons (δ 3.5–4.0 ppm) .
- IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N), ~1650 cm⁻¹ (C=O from benzoyl), and ~1250 cm⁻¹ (C-O of oxazole) confirm functional groups .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ matching the molecular weight (calculated: 445.3 g/mol).
Advanced: What computational methods predict the binding affinity of this compound with kinase targets?
Answer:
- Step 1: Use AutoDock4 to dock the compound into kinase active sites (e.g., PDB: 1ATP for ATP-binding domains). Key parameters:
- Step 2: Analyze binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) and hydrogen-bond interactions with catalytic residues (e.g., Lys68, Glu91).
- Validation: Cross-docking with known inhibitors (e.g., staurosporine) to assess pose reproducibility .
Advanced: How does electron localization function (ELF) analysis explain the reactivity of the oxazole ring?
Answer:
- Step 1: Perform Multiwfn analysis on the optimized DFT structure (B3LYP/6-31G* level).
- Step 2: Generate ELF isosurfaces (contour value: 0.75) to visualize electron-rich regions. The oxazole ring shows high ELF at the nitrile group (C≡N) and lone pairs on the oxygen atom, indicating nucleophilic attack sites .
- Application: Predict regioselectivity in reactions (e.g., electrophilic substitution at C5 of oxazole) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Hypothesis Testing: Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example:
- Inconsistent cytotoxicity data may arise from differences in ATP levels (luciferase vs. MTT assays).
- Structural Reanalysis: Use Multiwfn to evaluate tautomeric forms (e.g., oxazole vs. oxazolium) that may alter binding .
- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., 5-cyclopropylamino oxazole derivatives) to identify activity trends .
Basic: Which structural features influence the compound’s solubility and logP?
Answer:
Advanced: What methodologies analyze electron density topology to predict intermolecular interactions?
Answer:
-
Step 1: Conduct Quantum Theory of Atoms in Molecules (QTAIM) using Multiwfn :
-
Step 2: Calculate interaction energies (e.g., hydrogen bonds: 2–5 kcal/mol; π-π stacking: 1–3 kcal/mol) .
-
Table 2: Example QTAIM Parameters for Critical Bonds
Bond Electron Density (ρ) Laplacian (∇²ρ) C≡N 0.35 e/ų −1.2 C=O (benzoyl) 0.28 e/ų −0.9
Basic: What chromatographic techniques optimize purification of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
